3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial processes . This particular compound features a thiazolopyrimidine core, which is a heterocyclic structure known for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as benzylamine, methyl isothiocyanate, and a suitable aldehyde.
Esterification: The phenyl acetate moiety is introduced via an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolopyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted esters .
Scientific Research Applications
3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phenyl Acetate: A simpler ester with similar reactivity but lacking the thiazolopyrimidine core.
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate lies in its combination of the thiazolopyrimidine core with the phenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler esters or other thiazolopyrimidine derivatives .
Properties
Molecular Formula |
C23H18N2O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C23H18N2O4S/c1-14-19(12-16-7-4-3-5-8-16)21(27)24-23-25(14)22(28)20(30-23)13-17-9-6-10-18(11-17)29-15(2)26/h3-11,13H,12H2,1-2H3/b20-13+ |
InChI Key |
UKJWROKTNBTIHZ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)OC(=O)C)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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